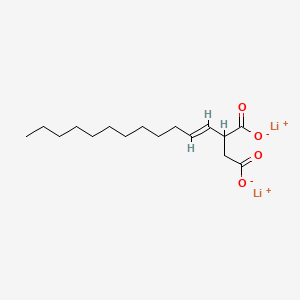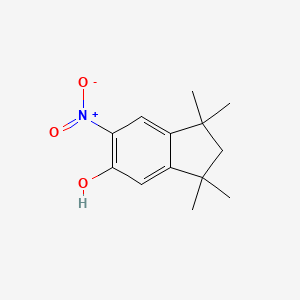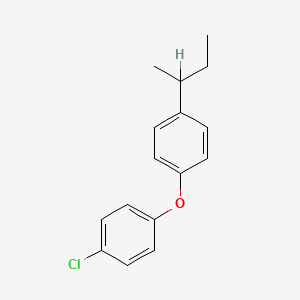
4-(2-(2-Thienyl)vinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-Thienyl)vinyl)quinoline is a heterocyclic organic compound that contains both a quinoline and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Thienyl)vinyl)quinoline typically involves the use of α,β-unsaturated aldehydes as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(2-Thienyl)vinyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and thiophene compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-Thienyl)vinyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 4-(2-(2-Thienyl)vinyl)quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and thiophene moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Thienyl)quinoline
- 4-(2-Thienyl)thiazole
- 4-(2-Thienyl)quinolinecarboxylic acid
Uniqueness
4-(2-(2-Thienyl)vinyl)quinoline is unique due to the presence of both a quinoline and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and therapeutic agents .
Eigenschaften
CAS-Nummer |
1586-52-3 |
|---|---|
Molekularformel |
C15H11NS |
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
4-[(E)-2-thiophen-2-ylethenyl]quinoline |
InChI |
InChI=1S/C15H11NS/c1-2-6-15-14(5-1)12(9-10-16-15)7-8-13-4-3-11-17-13/h1-11H/b8-7+ |
InChI-Schlüssel |
YKAFOBODZFZHQY-BQYQJAHWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


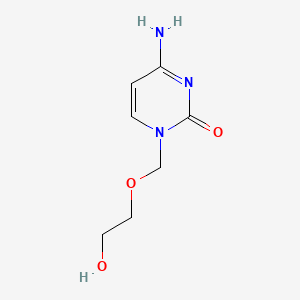

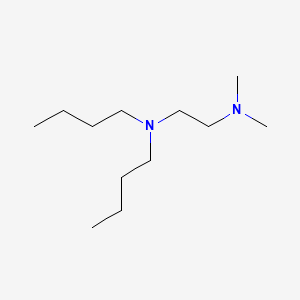
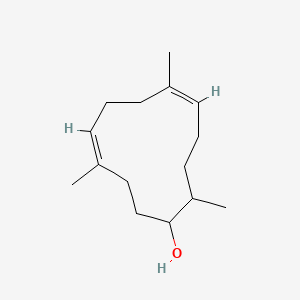
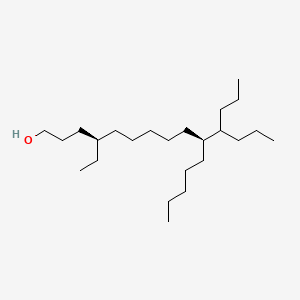
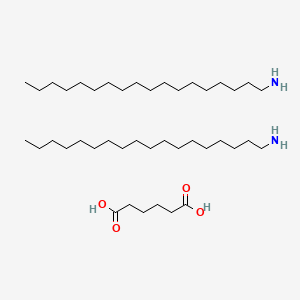
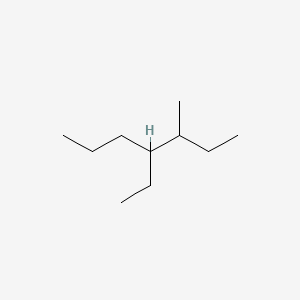
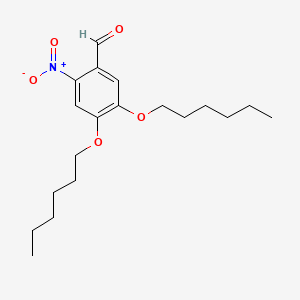

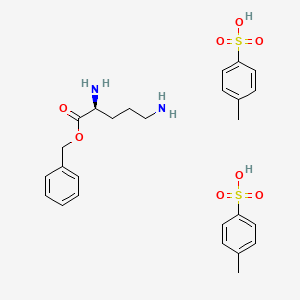
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
